molecular formula C14H21N3O B10966853 N-phenyl-4-propylpiperazine-1-carboxamide

N-phenyl-4-propylpiperazine-1-carboxamide

Cat. No.: B10966853
M. Wt: 247.34 g/mol
InChI Key: PXJGAKBQHSTAEB-UHFFFAOYSA-N
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Description

N-phenyl-4-propylpiperazine-1-carboxamide: is a chemical compound with the molecular formula C14H21N3O . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-propylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed can then be deprotected and further cyclized to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-phenyl-4-propylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    N-phenylpiperazine: A simpler derivative of piperazine with similar biological activities.

    4-propylpiperazine: Another piperazine derivative with a propyl group attached to the nitrogen atom.

Uniqueness: N-phenyl-4-propylpiperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, a propyl group, and a carboxamide moiety makes it a versatile compound with diverse applications in research and industry .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-phenyl-4-propylpiperazine-1-carboxamide

InChI

InChI=1S/C14H21N3O/c1-2-8-16-9-11-17(12-10-16)14(18)15-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18)

InChI Key

PXJGAKBQHSTAEB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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